molecular formula C22H63N13P4 B046513 tert-Buty-P4 CAS No. 111324-04-0

tert-Buty-P4

Cat. No.: B046513
CAS No.: 111324-04-0
M. Wt: 633.7 g/mol
InChI Key: NSRBCQCXZAYQHF-UHFFFAOYSA-N
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Description

tert-Buty-P4, also known as tert-butyl polyaminophosphazene, is a neutral, peralkylated sterically hindered polyaminophosphazene. It is an extremely strong base but a very weak nucleophile. The chemical formula for this compound is (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃. This compound is part of a homologous series of polyaminophosphazenes developed by Reinhard Schwesinger, and it is often referred to as a Schwesinger superbase .

Preparation Methods

The synthesis of tert-Buty-P4 involves a convergent approach starting from phosphorus pentachloride. The process can be divided into two main branches:

    Branch A: This involves the formation of aminotris(dimethylamino)phosphonium chloride, which is further converted to the liquid iminotris(dimethylamino)phosphorane.

    Branch B: This involves the reaction of phosphorus pentachloride with tert-butylammonium chloride to form tert-butylphosphorimide trichloride.

The final step involves the reaction of the products from branches A and B to yield the hydrochloride of this compound, which can be converted into the tetrafluoroborate salt and then to the free base .

Chemical Reactions Analysis

tert-Buty-P4 is known for its strong basicity and weak nucleophilicity. It undergoes various types of reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: It can participate in nucleophilic substitution reactions, although its steric hindrance often limits its reactivity in such processes.

Common reagents used in these reactions include phosphorus pentachloride, tert-butylammonium chloride, and various solvents like hexane and tetrahydrofuran. The major products formed from these reactions are typically derivatives of the original polyaminophosphazene structure .

Scientific Research Applications

tert-Buty-P4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Buty-P4 exerts its effects is primarily through its strong basicity. It can deprotonate a wide range of substrates, facilitating various chemical reactions. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the stabilization of reaction intermediates through its steric hindrance .

Comparison with Similar Compounds

tert-Buty-P4 is unique among polyaminophosphazenes due to its combination of strong basicity and weak nucleophilicity. Similar compounds include:

  • tert-Butylamine
  • tert-Butyl chloride
  • tert-Butyl hydroperoxide
  • tert-Butyl isocyanide

Compared to these compounds, this compound stands out due to its higher basicity and steric hindrance, making it a valuable reagent in specific chemical reactions .

Properties

IUPAC Name

N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRBCQCXZAYQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H63N13P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114057
Record name P4-tert-Butyl superbase
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111324-04-0
Record name N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111324-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Buty-P4
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P4-tert-Butyl superbase
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Record name 111324-04-0
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Record name TERT-BUTY-P4
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